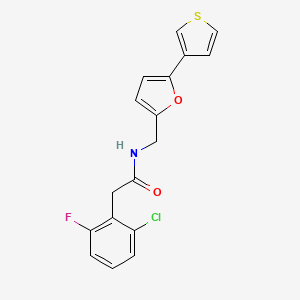![molecular formula C14H19NO5S B2716929 methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate CAS No. 1396812-55-7](/img/structure/B2716929.png)
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of benzoic acid to form 4-sulfamoylbenzoic acid.
Esterification: The 4-sulfamoylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 4-sulfamoylbenzoate.
Substitution Reaction: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
科学的研究の応用
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α, which plays a role in inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
類似化合物との比較
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can be compared with other sulfamoylbenzoate derivatives:
Naphthyl-substituted Sulfamoylbenzoates: These compounds have different substituents on the sulfamoyl group, affecting their potency and selectivity as enzyme inhibitors.
Phenylpropanoic Acid Derivatives: These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.
Conclusion
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to participate in various chemical reactions and exhibit specific biological activities, making it a valuable compound for scientific research and industrial processes.
特性
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMJVNTQATLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
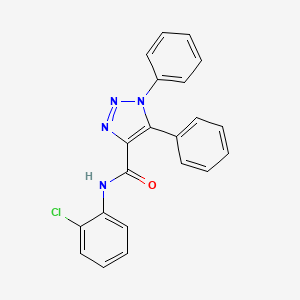
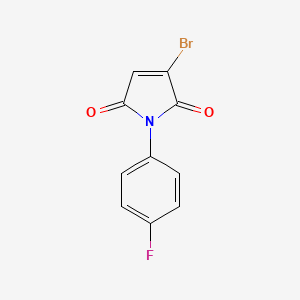
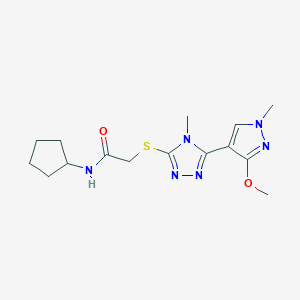
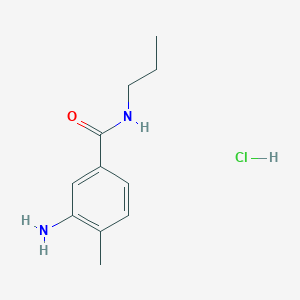
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2716855.png)
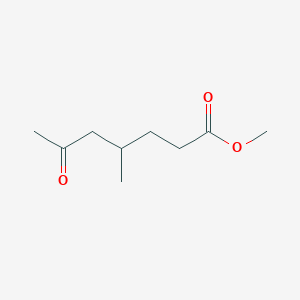

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
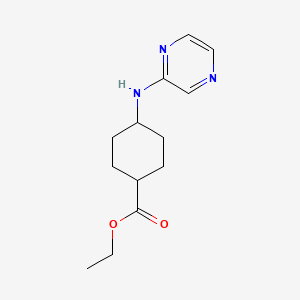
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
![N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2716863.png)
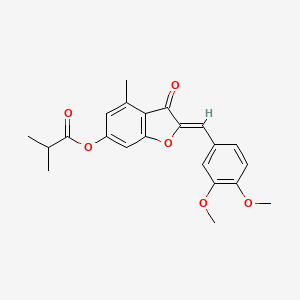
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
